{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid
{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985121
InChI:
InChI=1S/C15H11BrINO5S/c1-2-3-18-14(21)11(24-15(18)22)5-8-4-9(16)6-10(17)13(8)23-7-12(19)20/h2,4-6H,1,3,7H2,(H,19,20)/b11-5-
SMILES:
C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC(=O)O)I)Br)SC1=O
Molecular Formula:
C15H11BrINO5S
Molecular Weight:
524.1 g/mol
{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid
CAS No.:
Cat. No.: VC0985121
Molecular Formula: C15H11BrINO5S
Molecular Weight: 524.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrINO5S |
|---|---|
| Molecular Weight | 524.1 g/mol |
| IUPAC Name | 2-[4-bromo-2-[(Z)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-6-iodophenoxy]acetic acid |
| Standard InChI | InChI=1S/C15H11BrINO5S/c1-2-3-18-14(21)11(24-15(18)22)5-8-4-9(16)6-10(17)13(8)23-7-12(19)20/h2,4-6H,1,3,7H2,(H,19,20)/b11-5- |
| Standard InChI Key | DJDKRLZQXYYRNH-WZUFQYTHSA-N |
| Isomeric SMILES | C=CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)I)OCC(=O)O)/SC1=O |
| SMILES | C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC(=O)O)I)Br)SC1=O |
| Canonical SMILES | C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)I)OCC(=O)O)SC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator